2-Chloro-6-methylimidazo[1,2-b]pyridazine

Catalog No.
S1532361
CAS No.
127566-20-5
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-methylimidazo[1,2-b]pyridazine

CAS Number

127566-20-5

Product Name

2-Chloro-6-methylimidazo[1,2-b]pyridazine

IUPAC Name

2-chloro-6-methylimidazo[1,2-b]pyridazine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c1-5-2-3-7-9-6(8)4-11(7)10-5/h2-4H,1H3

InChI Key

JKZGZDGHCULMID-UHFFFAOYSA-N

SMILES

CC1=NN2C=C(N=C2C=C1)Cl

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)Cl

2-Chloro-6-methylimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by its imidazo and pyridazine ring structures. Its molecular formula is C7H6ClN3, and it features a chlorine atom and a methyl group attached to the imidazo ring. This compound is known for its potential biological activities and applications in drug development.

Typical for heterocycles, such as:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles in reactions like SNAr (nucleophilic aromatic substitution) when treated with strong nucleophiles at elevated temperatures .
  • Formation of derivatives: 2-Chloro-6-methylimidazo[1,2-b]pyridazine can react with different reagents to form various functionalized derivatives, which may enhance its biological activity or alter its properties .

Research indicates that 2-Chloro-6-methylimidazo[1,2-b]pyridazine exhibits notable biological activities. It has been studied for its potential as an inhibitor of specific kinases involved in cancer pathways, particularly the vascular endothelial growth factor receptor (VEGFR) signaling pathway. This makes it a candidate for further investigation in cancer therapeutics .

Synthesis of 2-Chloro-6-methylimidazo[1,2-b]pyridazine can be accomplished through several methods:

  • Conventional synthesis: One method involves reacting 3-amino-6-chloropyridazine with appropriate reagents under controlled conditions to yield the desired product. For instance, using N,N-dimethylformamide dimethyl acetal as a solvent facilitates the formation of intermediates that can be further processed to obtain the final compound .
  • Metal-catalyzed cross-coupling: Recent advancements have introduced metal-catalyzed methods for synthesizing imidazo[1,2-b]pyridazines, which allow for more efficient functionalization and derivatization of the core structure .

The compound has potential applications in:

  • Pharmaceutical development: Due to its biological activity against specific targets like kinases, it is explored as a lead compound in drug discovery.
  • Chemical research: It serves as an important building block in synthesizing other complex molecules within organic chemistry.

Studies on 2-Chloro-6-methylimidazo[1,2-b]pyridazine often focus on its interactions with various biological targets. For instance:

  • Kinase inhibition: Research has demonstrated that derivatives of this compound can inhibit VEGFR-2 kinase activity, which is crucial in tumor angiogenesis and metastasis .
  • Comparative studies: Interactions with other compounds having similar structures help elucidate the unique properties of 2-Chloro-6-methylimidazo[1,2-b]pyridazine.

Several compounds share structural similarities with 2-Chloro-6-methylimidazo[1,2-b]pyridazine. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
6-Chloro-2-methylimidazo[1,2-b]pyridazine14714-22-80.92
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid1208084-53-00.92
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate1150566-27-00.86
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate572910-59-90.85

These compounds are structurally related but differ in functional groups and biological activities. The unique positioning of the chlorine and methyl groups in 2-Chloro-6-methylimidazo[1,2-b]pyridazine contributes to its distinct properties and potential applications.

XLogP3

1.7

Wikipedia

2-Chloro-6-methylimidazo[1,2-b]pyridazine

Dates

Modify: 2023-08-15

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